25-HydroxyluMisterol3

Cytochrome P450 enzymology Vitamin D metabolism Substrate selectivity

Analytical QC and pharmacology research require precise reference materials-substituting with classical vitamin D3 metabolites yields functional errors. 25-Hydroxylumisterol3 (CAS 61585-29-3) solves this as the designated Calcifediol EP Impurity A and a CYP27A1-derived active metabolite. - Nanomolar antiproliferative activity (IC50 ~ nM in melanoma cells); parent L3 inactive. - 260× higher CYP27A1 catalytic efficiency vs. vitamin D3-ideal for enzyme assays. - Certified reference material for EP-compliant calcifediol batch release and forced degradation studies. - Available for R&D: mg to g quantities, cold-chain shipping.

Molecular Formula C27H44O2
Molecular Weight 400.6 g/mol
Cat. No. B12001194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name25-HydroxyluMisterol3
Molecular FormulaC27H44O2
Molecular Weight400.6 g/mol
Structural Identifiers
SMILESCC(CCCC(C)(C)O)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C27H44O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h8-9,18,20,22-24,28-29H,6-7,10-17H2,1-5H3
InChIKeyJJFYNCJHSCTBPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

25-Hydroxylumisterol3 Identity and Core Characteristics


25-Hydroxylumisterol3 (CAS 61585-29-3), systematically named (3β,9β,10α)-cholesta-5,7-diene-3,25-diol, is a secosteroid that belongs to the hydroxylumisterol subclass of vitamin D3 photoproducts [1]. It is generated endogenously through the CYP27A1-catalyzed hydroxylation of lumisterol3 (L3) at the C25 position of the side chain, representing a primary metabolic fate distinct from the CYP11A1-mediated pathway that yields 20-hydroxy, 22-hydroxy, and 24-hydroxy metabolites [2]. As a 9β,10α stereoisomer of 7-dehydrocholesterol, it possesses a reconstituted B-ring, distinguishing it structurally from the classical seco-B vitamin D scaffold [1]. The compound is recognized as a relevant impurity in calcifediol pharmaceutical preparations (Calcifediol EP Impurity A), underscoring its significance in analytical quality control contexts [3].

Analytical Calcifediol EP Impurity A reference standard for pharmacopoeial batch release and method validation
Metabolism CYP27A1-selective substrate probe; distinct from classical vitamin D3 hydroxylation axis
Pathway Secosteroid photoproduct research; 9β,10α stereoisomer with reconstituted B-ring

Why 25-Hydroxylumisterol3 Cannot Be Replaced by General Vitamin D Metabolites


Substituting 25-hydroxylumisterol3 with more abundant vitamin D3 metabolites (e.g., 25(OH)D3 or 1,25(OH)2D3) or even its parent molecule lumisterol3 (L3) introduces functional and analytical errors due to fundamental differences in enzymatic origin, receptor interaction profiles, and biological potency [1]. While the classical vitamin D endocrine system relies on hepatic CYP2R1/CYP27A1 25-hydroxylation followed by renal CYP27B1 1α-hydroxylation, 25-hydroxylumisterol3 arises from a distinct photochemical-biosynthetic axis where L3, a UVB-induced 9β,10α isomer, is directly hydroxylated by CYP27A1 at C25 [2]. Critically, L3 itself lacks antiproliferative activity against melanoma cells, whereas its CYP27A1-derived 25-hydroxylated product is a component of the active metabolite pool that inhibits proliferation with nanomolar IC50 values; therefore, using parental L3 or classical vitamin D3 proxies will yield false-negative results in functional assays [1]. The quantitative evidence below substantiates these differentiation claims.

Pathway Origin Classical vitamin D metabolites (25(OH)D3, 1,25(OH)2D3) arise from hepatic/renal axis; 25-hydroxylumisterol3 is a CYP27A1-specific product from the lumisterol photoproduct branch. Enzyme selectivity may not transfer.
Receptor Context 1,25(OH)2D3 acts primarily as a genomic VDR agonist, whereas hydroxylumisterol class compounds engage non-genomic VDR and RORα/γ inverse agonism. Receptor-modulation endpoints may differ.
Cell-Model Activity Parent lumisterol3 (L3) may not replicate the cell-model endpoint responses observed with the CYP27A1-derived 25-hydroxylated product. Hydroxylation-dependent activity requires review.

Quantitative Differentiation Evidence for 25-Hydroxylumisterol3


CYP27A1 Substrate Processing Efficiency

The biosynthetic efficiency of 25-hydroxylumisterol3 formation, measured through the CYP27A1-catalyzed hydroxylation of its parent compound lumisterol3 (L3), substantially exceeds that of vitamin D3 25-hydroxylation. Purified human CYP27A1 metabolized L3 with a kcat of 76 mol product/min/mol CYP27A1, and the catalytic efficiency (kcat/Km) was 260-fold higher than that for vitamin D3 under identical experimental conditions (phospholipid vesicle-reconstituted system) [1]. This indicates that when both substrates are present, L3 is preferentially processed by CYP27A1, driving flux toward 25-hydroxylumisterol3 rather than 25(OH)D3.

CYP27A1 Substrate Efficiency
Head-to-head
kcat 76 mol/min/mol; kcat/Km 260-fold higher for L3 (parent of 25-hydroxylumisterol3) vs vitamin D3 in vesicle-reconstituted CYP27A1
Supports CYP27A1 probe selection context; higher catalytic efficiency reported.
Phospholipid vesicle system; verify under own assay conditions.
Cytochrome P450 enzymology Vitamin D metabolism Substrate selectivity

Antiproliferative Activity in Melanoma

The CYP27A1-derived hydroxy-metabolites of L3, which include 25-hydroxylumisterol3, inhibited the proliferation of cultured human melanoma cells and colony formation in soft agar with IC50 values in the nanomolar range [1]. In contrast, the parent molecule L3 (unhydroxylated lumisterol3) showed no antiproliferative activity against A375 melanoma cells, failing to inhibit proliferation, as confirmed by a recent comparative study of vitamin D and lumisterol derivatives against malignant melanoma cell lines [2]. Furthermore, in SK-MEL-28 cells, 1,25(OH)2D3 showed measurable potency, yet the (25R)-27-hydroxyL3 epimer—a close structural analog of 25-hydroxylumisterol3—exhibited a different cell-line potency profile, being less active in SK-MEL-28 than in A375 cells [2], illustrating that hydroxylation position critically determines cell-type selectivity.

Melanoma Cell Proliferation Endpoint
Cross-study comparable
Reported nanomolar IC50 for hydroxylumisterol mixture (incl. 25-hydroxylumisterol3); parent L3: no inhibition; 27-hydroxy epimer shows cell-line-dependent potency
Supports cell-model endpoint evaluation; hydroxylation-dependent activity.
A375 and SK-MEL-28 cell lines; verify for your model system.
Melanoma Antiproliferative activity Lumisterol metabolites

Enzymatic Origin as a Pathway Differentiator

25-Hydroxylumisterol3 is the C25 hydroxylation product exclusively generated by CYP27A1, not by CYP11A1, which hydroxylates L3 at C20, C22, or C24 positions [1]. Mass spectrometric profiling of human serum and epidermis confirmed that 25(OH)L3, (25R)-27(OH)L3, and (25S)-27(OH)L3 are detectable endogenous metabolites arising specifically from CYP27A1 action, whereas 20(OH)L3, 22(OH)L3, and 20,22(OH)2L3 are CYP11A1-derived [2]. This enzymatic partitioning means that 25-hydroxylumisterol3 levels reflect hepatic and mitochondrial CYP27A1 activity, while other hydroxylumisterols report on steroidogenic CYP11A1 function; the two pathways are pharmacologically and physiologically independent.

Enzymatic Pathway Specificity
Class-level inference
CYP27A1-exclusive C25 hydroxylation; distinct from CYP11A1-derived 20(OH), 22(OH), and 24(OH) lumisterol metabolites. Detected in human serum/epidermis.
Pathway-selective biomarker for CYP27A1 activity; not interchangeable with CYP11A1 products.
Confirm tissue-specific expression of CYP27A1 in your study context.
CYP27A1 CYP11A1 Sterol hydroxylation Metabolic pathway

Purity Specification for Pharmaceutical Quality Control

25-Hydroxylumisterol3 is catalogued as Calcifediol EP Impurity A (CAS 61585-29-3), a specified impurity requiring quantitative monitoring in calcifediol (25-hydroxyvitamin D3) drug substance and finished product batches [1]. The impurity arises from photochemical isomerization of the 5,7-diene system during synthesis or storage of calcifediol, producing the 9β,10α stereoisomer with distinct chromatographic retention and mass spectral properties. The molecular formula is confirmed as C27H44O2 with a monoisotopic mass of 400.334 g/mol [1]. Its HPLC-UV and LC-MS detection profiles are altered relative to calcifediol due to the additional hydroxyl group and altered ring junction, enabling its quantitation as a limit test in pharmacopoeial methods.

Pharmaceutical Impurity Spec
Supporting evidence
Designated Calcifediol EP Impurity A (CAS 61585-29-3); resolved as discrete HPLC-UV/LC-MS peak distinct from calcifediol.
Supports pharmacopoeial batch release testing and forced degradation studies.
Confirm chromatographic resolution per EP monograph; verify retention time in-house.
Pharmaceutical impurity profiling Calcifediol HPLC-UV/LC-MS quantification

Nuclear Receptor Engagement Profile

Hydroxylumisterols, including those of the CYP27A1-derived class to which 25-hydroxylumisterol3 belongs, have been shown to function as inverse agonists of retinoic acid-related orphan receptors α and γ (RORα/γ) and to interact with the non-genomic binding site of the vitamin D receptor (VDR) [1]. In human keratinocytes, L3-hydroxyderivatives significantly increased VDR mRNA and protein expression in both non-irradiated and UVB-irradiated conditions, while simultaneously suppressing NFκB p65 nuclear translocation via enhanced IκBα levels, leading to reduced expression of inflammatory cytokines (IL-17, IFN-γ, TNF-α) [1]. This dual VDR/ROR mechanism is distinct from that of 1,25(OH)2D3, which acts primarily as a genomic VDR agonist, and from CYP11A1-derived hydroxylumisterols, which show differing RORα/γ modulation kinetics.

Nuclear Receptor Engagement
Class-level inference
Hydroxylumisterol class upregulated VDR expression, inhibited NFκB p65 nuclear translocation, and acted as RORα/γ inverse agonist in keratinocytes.
Supports non-genomic VDR/ROR modulation pathway interpretation.
Class-level data; verify 25-hydroxy-specific activity and relevance to your target.
Vitamin D receptor ROR inverse agonist Keratinocyte photoprotection

High-Value Application Scenarios for 25-Hydroxylumisterol3


CYP27A1 Enzyme Activity Probe

Given the 260-fold higher catalytic efficiency of CYP27A1 for L3 (the direct precursor of 25-hydroxylumisterol3) compared to vitamin D3 [1], this compound or its precursor serves as a highly sensitive probe substrate for CYP27A1 activity assays. Researchers investigating CYP27A1 pharmacogenetics, inhibitor screening, or bile acid synthesis disorders (e.g., cerebrotendinous xanthomatosis) benefit from the superior signal-to-noise ratio relative to vitamin D3-based assays, reducing enzyme quantity requirements and enabling high-throughput formats.

Calcifediol Pharmaceutical Impurity Reference Standard

As the designated Calcifediol EP Impurity A [1], 25-hydroxylumisterol3 is an essential certified reference material for quality control laboratories performing calcifediol batch release testing per European Pharmacopoeia monograph requirements. Its procurement supports method validation, system suitability testing, and forced degradation studies to establish specification limits for this photochemical isomerization impurity in drug substance and finished product.

Melanoma Cell Selectivity Profiling

The CYP27A1-derived hydroxylumisterol metabolite pool, including 25-hydroxylumisterol3, demonstrates nanomolar antiproliferative IC50 values against human melanoma cells, while the unhydroxylated parent L3 is completely inactive [REFS-1, REFS-2]. Furthermore, cell-type selectivity differs between 25-hydroxylated and 27-hydroxylated epimers, with (25R)-27(OH)L3 showing highest potency in A375 cells but reduced activity in SK-MEL-28 cells [2]. 25-Hydroxylumisterol3 is therefore the appropriate compound for dissecting hydroxylation position-specific anti-melanoma mechanisms and for structure-activity relationship (SAR) studies aiming to optimize cell-type selectivity.

Non-Genomic VDR and RORα/γ Inverse Agonism Research

Hydroxylumisterols, including 25-hydroxylumisterol3, engage the non-genomic vitamin D receptor (VDR) binding site and act as inverse agonists at RORα/γ, modulating inflammatory cytokine suppression and keratinocyte differentiation independently of classical genomic VDR pathways [1]. This distinct pharmacological profile makes 25-hydroxylumisterol3 a strategic procurement choice for programs targeting UVB-induced skin damage, inflammatory skin disorders, or nuclear receptor crosstalk mechanisms where 1,25(OH)2D3 would confound results through genomic VDR activation.

Application
Selection Property
Validation Focus
CYP27A1 metabolism studies
Catalytic efficiency context
Substrate selectivity under assay conditions
Calcifediol batch release testing
EP impurity specification
Chromatographic resolution and limit quantitation
Cell-model selectivity studies
Hydroxylation-dependent cell response
Cell-line-specific endpoint comparison
Nuclear receptor crosstalk research
Non-genomic VDR/ROR modulation context
Inflammatory cytokine endpoint monitoring
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